2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Overview
Description
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE is a complex organic compound that features a pyrazole ring, a nicotinonitrile core, and various substituents including bromine, sulfur, and fluorine atoms
Preparation Methods
The synthesis of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the nicotinonitrile core. Common synthetic routes include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The thioether linkage is formed by reacting the bromopyrazole with thiols or thiolates.
Assembly of the Nicotinonitrile Core: The nicotinonitrile core is synthesized through various methods, including the reaction of malononitrile with aldehydes or ketones.
Chemical Reactions Analysis
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
Scientific Research Applications
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrazole ring and the difluoromethyl group are crucial for binding to the active site of the target enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and nicotinonitrile analogs. Compared to these compounds, 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties . Some similar compounds include:
4-bromo-1H-pyrazole: A simpler pyrazole derivative with applications in medicinal chemistry.
6-(difluoromethyl)-4-methylnicotinonitrile: A nicotinonitrile analog with potential use in agrochemicals.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N4S/c1-7-2-10(11(14)15)18-12(9(7)3-16)20-6-19-5-8(13)4-17-19/h2,4-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJKQXHTOOUAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCN2C=C(C=N2)Br)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.